(2-methylphenyl)methanesulfonyl Chloride
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Overview
Description
(2-methylphenyl)methanesulfonyl Chloride, also known by its CAS Number 92614-55-6, is a chemical compound with the molecular formula C8H9ClO2S . It has a molecular weight of 204.68 . It is a solid substance and is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for (2-methylphenyl)methanesulfonyl Chloride is 1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
(2-methylphenyl)methanesulfonyl Chloride is a solid substance with a melting point of 44-46°C . It is typically stored at temperatures below -10°C .Scientific Research Applications
Electrochemistry and Energy Storage : A study by Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride (MSC) electrolyte. They found that sodium can be reversibly intercalated into these films, highlighting MSC's potential use in sodium-based energy storage technologies (Su, Winnick, & Kohl, 2001).
Chemical Synthesis and Crystallography : Datta et al. (2008) reported the synthesis of N,N-Dibenzylmethanesulfonamide from methanesulfonyl chloride. Their work provides insights into the molecular packing and structural properties of this compound, which is crucial for understanding its applications in various chemical synthesis processes (Datta, Buglass, Hong, & Lim, 2008).
Chemical Preparation Techniques : Hanai and Okuda (1977) described a method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6. This process is significant for producing isotopically labeled compounds for various research applications, including pharmaceutical and chemical studies (Hanai & Okuda, 1977).
Catalysis and Organic Chemistry : Rosen et al. (2011) developed a Pd-catalyzed cross-coupling method using methanesulfonamide and aryl bromides/chlorides. This method is noted for its efficiency and for avoiding genotoxic impurities, which is critical in synthesizing various organic compounds (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Thermodynamics and Chemical Properties : Guthrie, Stein, and Huntington (1998) studied the thermodynamics of methanesulfonic acid and derivatives, including methanesulfonyl chloride. Understanding the thermodynamic properties of these compounds is essential for their use in various chemical reactions and processes (Guthrie, Stein, & Huntington, 1998).
Methane Conversion : Kang et al. (2017) investigated the catalytic decomposition of methanesulfonyl chloride as a step in methane conversion processes. This research contributes to the development of methods for converting methane into more useful chemicals (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).
Safety And Hazards
properties
IUPAC Name |
(2-methylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMREUGSHNSYBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375280 |
Source
|
Record name | (2-methylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylphenyl)methanesulfonyl Chloride | |
CAS RN |
92614-55-6 |
Source
|
Record name | (2-methylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylphenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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